molecular formula C23H27N3O5 B11398392 N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11398392
M. Wt: 425.5 g/mol
InChI Key: JZJVBXJLVKGRRI-UHFFFAOYSA-N
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Description

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both phenyl and oxadiazole moieties in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Phenyl Groups: The phenyl groups can be introduced via nucleophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the oxadiazole derivative with the phenoxy acetamide moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where oxadiazole derivatives have shown efficacy.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is likely related to its ability to interact with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The phenyl groups may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide
  • N-[4-(3,4-dihydroxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

Uniqueness

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to the presence of diethoxy groups, which can influence its solubility, stability, and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C23H27N3O5/c1-5-28-19-12-9-17(13-20(19)29-6-2)22-23(26-31-25-22)24-21(27)14-30-18-10-7-16(8-11-18)15(3)4/h7-13,15H,5-6,14H2,1-4H3,(H,24,26,27)

InChI Key

JZJVBXJLVKGRRI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)C(C)C)OCC

Origin of Product

United States

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